
Methyl 4-benzoylbutyrate
Overview
Description
Methyl 4-benzoylbutyrate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.2378 g/mol . . This compound is characterized by the presence of a benzoyl group attached to a butyrate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Methyl 4-benzoylbutyrate can be synthesized through various methods. One common synthetic route involves the reaction of benzenepentanoic acid with methanol in the presence of an acid catalyst . Another method involves the use of p-tosylhydrazone as a starting material, which is dissolved in dry pyridine and reacted with sodium methoxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-benzoylbutyrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of Organic Compounds
Methyl 4-benzoylbutyrate serves as an important precursor in the synthesis of various organic compounds. Its structure enables it to participate in several chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Aldol Reactions : Acting as a nucleophile in carbon-carbon bond-forming reactions.
- Condensation Reactions : Participating in reactions that form larger molecules through the elimination of small molecules.
Pharmaceutical Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown various biological effects, including:
- Anti-inflammatory properties : Some derivatives have been investigated for their potential use in treating inflammation-related diseases.
- Antimicrobial activity : Related compounds have demonstrated efficacy against certain bacterial strains.
Material Science
This compound can be utilized in the development of materials, particularly in:
- Organic Electronics : As a building block for synthesizing materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for these applications.
Chemical Research and Development
The compound is also used in various research settings for:
- Studying reaction mechanisms : Its reactivity can help elucidate mechanisms of organic reactions.
- Developing new synthetic methodologies : Researchers explore its utility in creating more efficient synthetic pathways for complex organic molecules.
Case Study 1: Synthesis of Functional Fullerenes
A study published in Nature explored the use of this compound derivatives as intermediates in synthesizing fullerene-based materials for organic photovoltaics. The research highlighted the efficiency of using such compounds to enhance the performance of solar cells by improving electron mobility and stability .
Case Study 3: Organic Electronics
Innovations in organic electronics have leveraged this compound as a precursor for synthesizing novel materials that improve the efficiency of electronic devices. The compound's ability to form stable films has been crucial in enhancing device performance .
Mechanism of Action
The mechanism of action of methyl 4-benzoylbutyrate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Methyl 4-benzoylbutyrate can be compared with other similar compounds, such as:
Ethyl 4-benzoylbutyrate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-phenylbutyrate: Similar structure but with a phenyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of both the benzoyl and ester groups .
Biological Activity
Methyl 4-benzoylbutyrate is a synthetic compound derived from the modification of butyric acid, which is known for its various biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. Its structure comprises a butyric acid backbone with a benzoyl group attached, which influences its biological activity.
The biological activity of this compound is primarily linked to its ability to modulate cellular pathways involved in apoptosis (programmed cell death) and cell differentiation. Research indicates that butyrate analogues can inhibit histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent transcriptional activation of genes involved in apoptosis and differentiation .
In Vitro Studies
- Colorectal Cancer Cells : In a study involving HT-29 colorectal cancer cells, this compound was shown to induce apoptosis and inhibit cell proliferation. The compound exhibited effects comparable to those of butyrate itself, suggesting that structural modifications can enhance or alter biological efficacy .
- Mechanistic Insights : The study also evaluated lactate dehydrogenase leakage as a measure of cytotoxicity, indicating that while some analogues are effective in inducing apoptosis, they may also exhibit varying degrees of cytotoxic effects depending on their chemical structure .
Comparative Analysis with Other Butyrate Analogues
A comparative analysis of various butyrate analogues demonstrated that this compound exhibited significant biological activity similar to other well-studied compounds such as propionate and 4-benzoylbutyrate. The following table summarizes the comparative effects:
Compound | Apoptosis Induction | Cell Proliferation Inhibition | HDAC Inhibition |
---|---|---|---|
This compound | High | Moderate | Yes |
Propionate | Moderate | High | Yes |
4-benzoylbutyrate | High | High | Yes |
Case Study 1: this compound in Cancer Treatment
In a controlled laboratory setting, this compound was tested for its effectiveness against various cancer cell lines. The results indicated that it significantly reduced cell viability in colorectal cancer cells by inducing apoptosis through HDAC inhibition. This suggests potential therapeutic applications in oncology, particularly for cancers resistant to conventional treatments.
Case Study 2: Safety and Toxicology Assessment
A safety assessment was conducted to evaluate the genotoxicity and potential adverse effects of this compound. Results indicated no significant genotoxic effects at therapeutic doses, supporting its potential use as a safe therapeutic agent .
Properties
IUPAC Name |
methyl 5-oxo-5-phenylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWFUFDJOESIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164468 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501-04-8 | |
Record name | Methyl 4-benzoylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-benzoylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.